Dilmapimod

Catalog No.
S548282
CAS No.
444606-18-2
M.F
C23H19F3N4O3
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilmapimod

CAS Number

444606-18-2

Product Name

Dilmapimod

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)

InChI Key

ORVNHOYNEHYKJG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Solubility

Soluble in DMSO, not in water

Synonyms

SB681323; SB 681323; SB-681323; GW 681323; GW-681323; GW681323; Dilmapimod.

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

Description

The exact mass of the compound Dilmapimod is 456.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dilmapimod is a medication that has been studied for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a crucial role in inflammatory processes and cellular stress responses. By inhibiting p38 MAPK, dilmapimod may offer benefits in conditions characterized by inflammation and tissue damage.

Neuropathic Pain

One of the most studied applications of dilmapimod is in the treatment of neuropathic pain. Neuropathic pain arises from damage to nerves and can be a debilitating condition. Studies have investigated dilmapimod's efficacy in managing neuropathic pain associated with various causes, including diabetic neuropathy and post-herpetic neuralgia [, ]. These studies have shown promising results, suggesting that dilmapimod may provide pain relief through its anti-inflammatory properties.

However, further research is necessary to determine the optimal dosage, long-term efficacy, and safety profile of dilmapimod for neuropathic pain management [].

Other Potential Applications

Dilmapimod's anti-inflammatory properties have also been explored in the context of other conditions. Research has investigated its potential role in:

  • Chronic Obstructive Pulmonary Disease (COPD): Studies suggest dilmapimod might improve lung function and reduce inflammation in COPD patients.
  • Severe Trauma: Early research indicates dilmapimod may help reduce the risk of complications in patients with severe trauma by modulating inflammatory responses [].

Dilmapimod, also known by its developmental code SB-681323, is a small molecule compound classified as a p38 mitogen-activated protein kinase inhibitor. It has a chemical formula of C23H19F3N4O3C_{23}H_{19}F_{3}N_{4}O_{3} and an average molecular weight of approximately 456.425 g/mol. This compound was primarily developed by GlaxoSmithKline for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease .

Dilmapimod functions as an inhibitor of the p38 mitogen-activated protein kinase pathway, which plays a critical role in cellular responses to stress and inflammation. The inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, thereby mitigating inflammatory responses. The specific

The primary biological activity of Dilmapimod is its ability to inhibit p38 MAPK, which is implicated in the regulation of several inflammatory processes. Studies have shown that Dilmapimod can significantly reduce pain intensity and inflammation in models of rheumatoid arthritis and other inflammatory diseases. Its mechanism involves downregulation of cytokines such as tumor necrosis factor-alpha and interleukin-6, which are crucial mediators of inflammation .

Dilmapimod has been investigated for various therapeutic applications, primarily in the treatment of inflammatory diseases such as:

  • Rheumatoid Arthritis: Reducing pain and inflammation.
  • Chronic Obstructive Pulmonary Disease: Aiming to alleviate symptoms and improve lung function.
  • Acute Lung Injury: Exploring potential benefits in reducing lung inflammation.

Despite its promise, many clinical trials have been discontinued due to limited efficacy or adverse effects .

Interaction studies have shown that Dilmapimod can modulate the activity of several pathways involved in inflammation. For instance, it has been noted to affect the signaling pathways associated with tumor necrosis factor-alpha and interleukin-1. These interactions suggest that Dilmapimod may not only inhibit p38 MAPK but also influence other related signaling molecules, potentially leading to a broader anti-inflammatory effect .

Dilmapimod shares its mechanism of action with other p38 MAPK inhibitors but is unique due to its specific chemical structure and pharmacological profile. Below is a comparison with similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
SB-203580C₁₉H₁₉N₅O₃p38 MAPK InhibitorEarly development compound with similar effects but different potency .
VX-745C₂₁H₂₃N₅O₄p38 MAPK InhibitorDeveloped for rheumatoid arthritis; shows different selectivity profile .
BIRB 796C₂₁H₂₃N₅O₄p38 MAPK InhibitorNoted for high oral bioavailability; used in various preclinical studies .

Dilmapimod's distinctiveness lies in its favorable pharmacokinetic properties and specific targeting within the p38 MAPK pathway, making it a subject of interest for further research despite setbacks in clinical trials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

456.14092497 g/mol

Monoisotopic Mass

456.14092497 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3238VQW0N

Drug Indication

Dilmapimod has been used in trials studying the treatment and diagnostic of Nerve Trauma, Inflammation, Pain, Neuropathic, Arthritis, Rheumatoid, and Coronary Heart Disease, among others.

Mechanism of Action

Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

444606-18-2

Wikipedia

Dilmapimod

Dates

Modify: 2023-07-15
1: Betts JC, Mayer RJ, Tal-Singer R, Warnock L, Clayton C, Bates S, Hoffman BE, Larminie C, Singh D. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial. Pharmacol Res Perspect. 2015 Feb;3(1):e00094. doi: 10.1002/prp2.94. Epub 2014 Dec 9. PubMed PMID: 25692013; PubMed Central PMCID: PMC4317226.

Explore Compound Types